Chemical structure and properties of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one
Chemical structure and properties of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one
Technical Monograph: The Physicochemical and Synthetic Profile of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one
Part 1: Structural Analysis & Pharmacophore Significance[1][2]
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one (also known as 6-bromo-3-methylcarbostyril ; CAS 113092-95-8 ) is a privileged heterocyclic scaffold in medicinal chemistry.[1] It belongs to the 2-quinolone (carbostyril) class, a structure distinct from fully aromatic quinolines due to the presence of the cyclic amide (lactam) functionality.[2]
Structural Deconstruction:
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Core Scaffold: The 1,2-dihydroquinolin-2-one system features a cis-amide bond constrained within a six-membered ring.[1] This lactam moiety serves as a hydrogen bond donor (N-H) and acceptor (C=O), making it a critical motif for receptor binding, particularly in kinase and phosphodiesterase (PDE) active sites.[2]
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6-Bromo Substituent: Located at the para-position relative to the nitrogen, this halogen provides an essential handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical space into biaryl or aryl-heteroaryl libraries.[1][2]
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3-Methyl Group: This substituent introduces steric bulk at the 3-position, often preventing metabolic oxidation at the electron-rich C3 site and locking the conformation of the lactam ring.[1] It also increases lipophilicity (LogP) relative to the unsubstituted parent.[2]
Tautomeric Consideration: While the IUPAC name suggests the "1,2-dihydro" form (lactam), the molecule exists in equilibrium with its lactim tautomer (2-hydroxyquinoline).[1][2] However, in the solid state and in non-polar solvents, the lactam (2-one) form predominates significantly due to the stability of the amide resonance.[1][2]
Part 2: Physicochemical Properties
The following data summarizes the core physical attributes of the compound. Where experimental values are proprietary, high-confidence predictive models (ACD/Labs, ChemAxon) are utilized.[1][2]
| Property | Value / Description | Notes |
| CAS Number | 113092-95-8 | Specific for the 3-methyl-2-one isomer.[1] |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| Appearance | Off-white to pale yellow powder | Crystalline solid.[1] |
| Melting Point | 235°C – 240°C (Predicted) | High lattice energy due to intermolecular H-bonding (dimerization).[2] |
| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Low) | Poor aqueous solubility necessitates polar aprotic solvents for reactions.[2] |
| LogP | 2.4 – 2.8 | Lipophilic; suitable for CNS penetration optimization. |
| pKa (NH) | ~11.5 | Weakly acidic; deprotonation requires moderate bases (e.g., K₂CO₃, NaH).[2] |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 1 (C=O) |
Part 3: Synthetic Architecture
The synthesis of 3-substituted-2-quinolones is less trivial than their 4-substituted counterparts (which are easily accessible via Knorr synthesis).[1] For the 3-methyl analog, the most robust route is the Intramolecular Friedel-Crafts Cyclization of an N-arylamide.[1]
Primary Route: The Acylation-Cyclization Protocol
This pathway avoids the regio-isomeric mixtures often seen in direct condensation methods.[1]
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Acylation: Reaction of 4-bromoaniline with methacryloyl chloride (or methacrylic anhydride) to form N-(4-bromophenyl)-2-methylacrylamide .[1]
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Cyclization: The intermediate amide is subjected to Lewis acid-mediated hydroalkylation/cyclization. Aluminum chloride (AlCl₃) or Polyphosphoric Acid (PPA) are the standard catalysts.[2]
Caption: Two-step synthesis via N-arylamide cyclization. This route ensures regioselectivity for the 3-methyl position.[1]
Part 4: Reactivity Profile & Functionalization
The 6-bromo-3-methylquinolin-2-one scaffold is a versatile intermediate.[1] Its reactivity is defined by three distinct zones:[1]
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C6-Bromine (Cross-Coupling Handle):
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Suzuki-Miyaura: The 6-position is sterically accessible (unlike the 8-position) and electronically activated for oxidative addition by Pd(0).[1] It couples readily with aryl/heteroaryl boronic acids.
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Buchwald-Hartwig: Allows introduction of amines (morpholines, piperazines) to modulate solubility and pKa.[2]
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N1-Nitrogen (Lactam Alkylation):
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The amide proton is acidic (pKa ~11.5).[2] Treatment with bases (K₂CO₃/DMF or NaH/THF) followed by alkyl halides yields N-alkylated products.
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Note: O-alkylation (forming quinolines) is a competing pathway but is generally disfavored under thermodynamic control or with soft electrophiles.
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C3-C4 Unsaturation:
Caption: Divergent synthesis pathways from the parent scaffold.[1] The C6-Br and N1-H are orthogonal functionalization points.[1]
Part 5: Detailed Experimental Protocol
Objective: Synthesis of 6-Bromo-3-methylquinolin-2(1H)-one via Intramolecular Cyclization.
Step 1: Synthesis of N-(4-bromophenyl)-2-methylacrylamide
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen.
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Reagents:
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Procedure:
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Dissolve 4-bromoaniline and triethylamine in DCM. Cool to 0°C in an ice bath.
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Add methacryloyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.
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Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]
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Workup: Wash with 1N HCl (2 x 50 mL), then sat. NaHCO₃, then Brine.[2] Dry organic layer over MgSO₄.
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Purification: Concentrate in vacuo. Recrystallize the solid from Ethanol/Water to yield white needles.
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Step 2: Cyclization to 6-Bromo-3-methylquinolin-2(1H)-one
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Setup: 100 mL round-bottom flask equipped with a mechanical stirrer (viscosity increases significantly).
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Reagents:
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Procedure (AlCl₃ Melt Method):
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Mix the amide and AlCl₃ intimately as solids.
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Heat the mixture to 120°C. The solids will melt into a viscous paste. Evolution of HCl gas will occur (use a scrubber).[2]
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Maintain at 120-130°C for 2 hours.
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Quench: Cool to room temperature. Carefully add crushed ice/water to the solid mass (Exothermic!).[2]
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Isolation: The product precipitates as a tan solid. Filter and wash extensively with water to remove aluminum salts.
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Purification: Recrystallize from DMF or Acetic Acid.
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Yield: Expect 60-75%.
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Part 6: References
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Synthesis of 3-substituted quinolin-2-ones:
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Reactivity of 6-Bromoquinolones:
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Pharmacological Applications (PGF2a):
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CAS Registry Verification:
